![molecular formula C6H8N2O4 B043920 Methyl dihydroorotate CAS No. 23903-57-3](/img/structure/B43920.png)
Methyl dihydroorotate
Overview
Description
“Methyl dihydroorotate” is a derivative of dihydroorotate. Dihydroorotate is a pyrimidinemonocarboxylic acid that results from the base-catalysed cyclisation of N-alpha-carbethoxyasparagine . The methyl-, ethyl-, t-butyl-, and benzyl-S-dihydroorotates are substrates .
Synthesis Analysis
Dihydroorotate dehydrogenase (DHODH) is a key enzyme involved in the synthesis of dihydroorotate. It has been studied extensively for its role in the biosynthesis of pyrimidine nucleotides . The synthesis of dihydroorotate and its derivatives involves complex biochemical pathways and enzymatic reactions.
Molecular Structure Analysis
The molecular structure of dihydroorotate and its derivatives is complex and involves several key components. The structure of dihydroorotate dehydrogenase, the enzyme that catalyzes the conversion of dihydroorotate to orotate, has been studied extensively . These studies provide insights into the molecular interactions and structural features that contribute to the enzyme’s function.
Chemical Reactions Analysis
The primary chemical reaction involving dihydroorotate is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase . This reaction is a key step in the de novo pyrimidine biosynthesis pathway.
Physical And Chemical Properties Analysis
The physical and chemical properties of dihydroorotate and its derivatives are complex and depend on their specific molecular structure . These properties can influence their behavior in biological systems and their potential uses in medical and pharmaceutical applications.
Scientific Research Applications
Inhibitor for Human Dihydroorotate Dehydrogenase (hDHODH)
Methyl dihydroorotate is a potent inhibitor of hDHODH . This enzyme is involved in de novo pyrimidine biosynthesis, a key biological pathway for highly proliferating cancer cells and pathogens . Therefore, the identification of novel hDHODH ligands represents a hot topic in medicinal chemistry .
Therapeutic Target for Acute Myelogenous Leukemia
hDHODH, which Methyl dihydroorotate inhibits, has proven to be a promising therapeutic target for the treatment of acute myelogenous leukemia .
Therapeutic Target for Multiple Myeloma
Similarly, hDHODH is also a potential therapeutic target for the treatment of multiple myeloma .
Therapeutic Target for Viral and Bacterial Infections
The enzyme hDHODH, inhibited by Methyl dihydroorotate, is a potential target for the treatment of viral and bacterial infections .
Development of Immunosuppressive Drugs
Human dihydroorotate dehydrogenase (hDHODH), one of the attractive targets for the development of immunosuppressive drugs, is also a potential target of anticancer drugs and anti-leukemic drugs .
Potential Target of Anticancer Drugs
As mentioned above, hDHODH is also a potential target of anticancer drugs .
Potential Target of Anti-leukemic Drugs
In addition to being a potential target for anticancer drugs, hDHODH is also a potential target of anti-leukemic drugs .
Treatment of Various Diseases
hDHODH would be an ideal drug target for the treatment of a variety of diseases such as tumor, immunological disorders and acute myeloid leukemia .
Safety And Hazards
Future Directions
Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .
properties
IUPAC Name |
methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRONAYCHITNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341654 | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dihydroorotate | |
CAS RN |
23903-57-3 | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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